REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].[CH:13]1([NH2:16])[CH2:15][CH2:14]1>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:16][CH:13]2[CH2:15][CH2:14]2)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12]
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Name
|
|
Quantity
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0.4 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
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Name
|
|
Quantity
|
0.25 mL
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Type
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reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)NC1CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |